N,N'-Diethyl-N,N'-DI(O-tolyl)oxamide
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Overview
Description
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide is an organic compound with the molecular formula C20H24N2O2 It is a derivative of oxamide, characterized by the presence of diethyl and o-tolyl groups attached to the nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide can be synthesized through the reaction of diethyl oxalate with o-toluidine under controlled conditions. The reaction typically involves the use of a solvent such as ethanol and a catalyst to facilitate the formation of the oxamide bond. The reaction is carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxamides with different oxidation states.
Reduction: Reduction reactions can convert the oxamide to its corresponding amine derivatives.
Substitution: The compound can undergo substitution reactions where the diethyl or o-tolyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Substitution: Various halogenating agents and nucleophiles are used under controlled conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions include different oxamide derivatives, amines, and substituted oxamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide has several applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other industrial compounds.
Mechanism of Action
The mechanism of action of N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that exhibit unique chemical and biological properties. These interactions can modulate various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
Similar Compounds
- N,N’-Diethyl-N,N’-DI(M-tolyl)oxamide
- N,N’-Diethyl-N,N’-DI(P-tolyl)oxamide
- N,N’-Diisopropyl-N,N’-DI(O-tolyl)oxamide
Uniqueness
N,N’-Diethyl-N,N’-DI(O-tolyl)oxamide is unique due to the specific arrangement of diethyl and o-tolyl groups, which confer distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it a valuable compound for various applications in scientific research and industry.
Properties
CAS No. |
14288-18-7 |
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Molecular Formula |
C20H24N2O2 |
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N,N'-diethyl-N,N'-bis(2-methylphenyl)oxamide |
InChI |
InChI=1S/C20H24N2O2/c1-5-21(17-13-9-7-11-15(17)3)19(23)20(24)22(6-2)18-14-10-8-12-16(18)4/h7-14H,5-6H2,1-4H3 |
InChI Key |
UOZGBWBBIDONML-UHFFFAOYSA-N |
Canonical SMILES |
CCN(C1=CC=CC=C1C)C(=O)C(=O)N(CC)C2=CC=CC=C2C |
Origin of Product |
United States |
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